molecular formula C17H10BrFN4O2 B11193749 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11193749
M. Wt: 401.2 g/mol
InChI Key: DNAXSWSVAZWZSO-UHFFFAOYSA-N
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Description

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features both bromophenyl and fluorophenyl groups. This compound is part of the oxadiazole family, which is known for its diverse biological and pharmacological activities. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom, making them valuable in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 3-bromobenzohydrazide with 4-fluorobenzoyl chloride in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening the ring and forming amine derivatives.

    Substitution: The bromine and fluorine atoms in the compound make it suitable for nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include brominated or fluorinated derivatives, amine derivatives, and various substituted oxadiazoles.

Scientific Research Applications

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also contains a bromophenyl group and exhibits similar biological activities.

    (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Another bromophenyl-containing compound with notable biological activities.

Uniqueness

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to its dual presence of bromophenyl and fluorophenyl groups, which contribute to its diverse reactivity and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C17H10BrFN4O2

Molecular Weight

401.2 g/mol

IUPAC Name

2-(3-bromophenyl)-5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H10BrFN4O2/c18-12-3-1-2-11(8-12)17-22-21-15(24-17)9-14-20-16(23-25-14)10-4-6-13(19)7-5-10/h1-8H,9H2

InChI Key

DNAXSWSVAZWZSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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